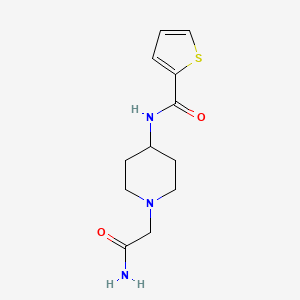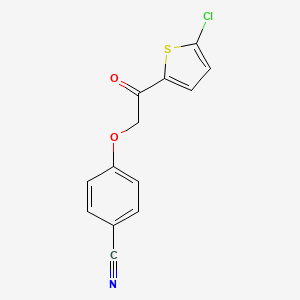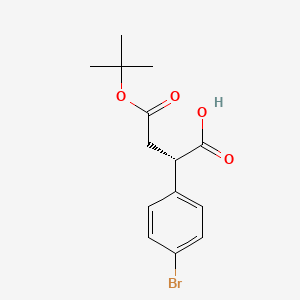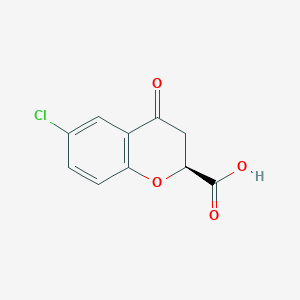
n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine: is an organic compound that belongs to the class of acylated glycine derivatives This compound is characterized by the presence of a bromophenyl group, an acetyl group, and an ethylglycine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine typically involves the acylation of n-ethylglycine with 3-bromophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst or a strong base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of acylated glycine derivatives on cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function. The ethylglycine moiety can mimic natural substrates, allowing the compound to act as a competitive inhibitor.
類似化合物との比較
- n-(2-(4-Bromophenyl)acetyl)-n-ethylglycine
- n-(2-(3-Chlorophenyl)acetyl)-n-ethylglycine
- n-(2-(3-Bromophenyl)acetyl)-n-methylglycine
Comparison: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the ethylglycine moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the bromine atom’s position can influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.
特性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC名 |
2-[[2-(3-bromophenyl)acetyl]-ethylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-2-14(8-12(16)17)11(15)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3,(H,16,17) |
InChIキー |
RRCIVFDMPYDZNK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)O)C(=O)CC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)


![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)



![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)


![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
